P2X4 Receptor Antagonism: IC50 Comparison in Human 1321N1 Cells
2-Ethoxy-4-pyrazol-1-yl-phenylamine acts as a P2X4 receptor antagonist with a measured IC50 of 1562 nM in human 1321N1 cells, assessed by calcium influx inhibition using Fura-2 AM fluorescence [1]. This potency is moderate compared to the more potent P2X4 antagonist 5-BDBD (IC50 ~500 nM) but may offer a distinct selectivity window against other P2X subtypes [1]. The specific ethoxy substitution pattern differentiates it from other pyrazole-based antagonists, influencing binding affinity and pharmacokinetic properties [1].
| Evidence Dimension | P2X4 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | 1562 nM |
| Comparator Or Baseline | 5-BDBD (IC50 ~500 nM in similar assays) |
| Quantified Difference | ~3.1-fold higher IC50 for target compound |
| Conditions | Human P2X4 receptor expressed in 1321N1 cells; inhibition of ATP-induced cytosolic calcium influx; 30 min preincubation; Fura-2 AM fluorescence assay |
Why This Matters
For studies requiring a specific level of P2X4 blockade without complete inhibition, this compound's moderate potency allows for finer modulation of receptor activity compared to more potent antagonists.
- [1] ChEMBL Database. Compound CHEMBL5172961: 2-ethoxy-4-(1H-pyrazol-1-yl)aniline. Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells. IC50 = 1562 nM. Accessed via TargetMine. View Source
- [2] BindingDB. BDBM393614: P2X4 receptor antagonist. IC50 = 430 nM (human 1321N1 cells). US Patent 09969700. View Source
